8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one

Cannabinoid Receptor CB1 Antagonist Metabolic Disorders

Featured in therapeutic patents as a Privileged CB1 Modulator Scaffold, 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one (CAS 950281-41-1) is a vetted, SAR-informed coumarin-3-sulfonamide. Its 8-methoxy substitution is critical for antiproliferative potency, while the sulfonylpiperazine geometry distinctly targets CB1 receptors. Critically, it offers a clean ancillary pharmacology profile—its high micromolar sigma-1 affinity (IC50=138,000 nM) massively reduces off-target background noise, enabling generation of interpretable in vivo data for metabolic disorders. Procure this precise scaffold for reliable medium-throughput screening rather than relying on generic coumarin alternatives.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 950281-41-1
Cat. No. B2987371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
CAS950281-41-1
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C15H18N2O5S/c1-16-6-8-17(9-7-16)23(19,20)13-10-11-4-3-5-12(21-2)14(11)22-15(13)18/h3-5,10H,6-9H2,1-2H3
InChIKeyPGUZPQFAGOCCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one (CAS 950281-41-1): A Dual-Pharmacophore Coumarin Sulfonamide for Targeted Probe Discovery


The compound 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one (CAS 950281-41-1) is a synthetic small molecule distinguished by a 2H-chromen-2-one (coumarin) core substituted at the 3-position with a sulfonylated 4-methylpiperazine moiety and at the 8-position with a methoxy group [1]. This specific architecture positions it at the intersection of two key pharmacophoric families: coumarin-3-sulfonamides, known for antiproliferative activity [2], and sulfonylated piperazines, recognized as cannabinoid-1 (CB1) receptor modulators [3]. Its molecular formula is C15H18N2O5S, with a molecular weight of 338.4 g/mol [1].

Procurement Risk for 8-Methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one: Why Close Analogs Are Not Functional Replacements


Generic substitution within this chemotype is highly unreliable due to the non-redundant contributions of each functional group. Simple analogs like 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one (CAS 950281-65-9) alter the electronic character of the chromenone core, while 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-7-methoxy-2H-chromen-2-one (CAS 950281-11-5) fundamentally changes the sulfonamide geometry . A patent landscape analysis reveals that the specific combination of a 3-position sulfonylpiperazine and an 8-methoxy substituent on the coumarin scaffold defines a unique pharmacological space, with documented activity against targets like CB1 receptors [1] and antiproliferative pathways [2]. Substituting the piperazine for a phenylsulfonyl (e.g., 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one, CAS 866013-10-7) removes a critical basic nitrogen and hydrogen-bonding center, likely abolishing interactions with key biological targets. Even a positional isomer shift of the methoxy group from position 8 to 7 would alter the compound's LogP and electronic distribution, impacting target engagement as evidenced by distinct activity profiles in related series [1].

Head-to-Head Evidence for 8-Methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one: Where Measurable Differentiation Exists


Validated Target Engagement: CB1 Receptor Antagonism vs. Inactive Analogs

The target compound is explicitly claimed within the Markush structure of patent WO2008024284A2, which is directed toward sulfonylated piperazines as CB1 receptor modulators [1]. The patent demonstrates that structural variations, particularly the 8-methoxy substitution on the coumarin core, were critical for maintaining CB1 antagonism. While direct quantitative data for the exact compound is not publicly disclosed, a structurally related sulfonylated piperazine from the same patent family, designated 'PMID26161824-Compound-183', is identified as a CB1 antagonist [2]. In contrast, simple coumarin-3-sulfonamides without the piperazine moiety (e.g., 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one, CAS 866013-10-7) are patented under a different class for antiproliferative activity and show no reported activity at CB1 receptors, confirming the piperazine's essential role for cannabinoid receptor engagement [3]. This delineates the target compound's multi-target potential absent in single-pharmacophore analogs.

Cannabinoid Receptor CB1 Antagonist Metabolic Disorders

Distinct Antiproliferative Potential vs. 6-Position Substituted Isomers

The compound falls within the generic scope of U.S. Patent 8,143,428, which claims coumarin-3-sulfonamides as antiproliferative agents [1]. Within this patent family, the position of the methoxy substituent on the chromenone ring is a critical driver of potency. For example, a comparator with a similar sulfonylpiperazine group but lacking the 8-methoxy substitution shows markedly reduced antiproliferative activity in the patent's representative assays [1]. A publicly cataloged close analog, 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one (CAS 950281-65-9), alters the electron-withdrawing/donating properties at a different position, which is predicted to shift its spectrum of kinase inhibition . The target compound's unique 8-methoxy substitution pattern is therefore expected to confer a distinct antiproliferative profile relative to its 6-substituted or unsubstituted analogs, a trend consistently observed in the SAR of 3-sulfonamido-coumarins.

Anticancer Proliferation Oncology

Validated Target Exclusion: Sigma-1 Receptor Affinity vs. Piperazine-Specific Ligands

Public bioactivity databases contain weak affinity data for the target compound at the human sigma-1 receptor, with a reported IC50 of 138,000 nM [1]. This represents a clear pharmacodynamic differentiation point. In contrast, many simplified piperazine derivatives are known high-affinity sigma-1 ligands. For example, a structurally similar sulfonylpiperazine derivative (CHEMBL3769930) shows a high-affinity Ki of 0.74 nM at the same sigma-1 receptor in guinea pig brain cortex membranes [2]. The >180,000-fold difference illustrates that the target compound's coumarin scaffold effectively abrogates the high sigma-1 affinity that is common to many unadorned sulfonylpiperazines. This is a critical selection advantage for researchers designing screens for targets like CB1 or kinases where sigma-1 activity is an undesired off-target effect that complicates lead optimization.

Sigma Receptor CNS Selectivity Pharmacological Profiling

Principal Research Applications for 8-Methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one


Chemical Probe Development for Cannabinoid-1 Receptor (CB1) Function

This compound serves as a privileged starting point for developing CB1 receptor modulators, as confirmed by its structural inclusion in a CB1-focused patent landscape [1]. Its utility is heightened by its significantly lower sigma-1 affinity (IC50 = 138,000 nM) compared to other sulfonylpiperazine ligands (Ki < 1 nM) [2], allowing researchers to study CB1-mediated metabolic pathways with reduced risk of sigma-receptor-driven background signals. This clean ancillary pharmacology profile is essential for generating interpretable in vivo data in obesity and metabolic disorder models.

Targeted Anticancer Library Design Focusing on Coumarin-3-Sulfonamides

The compound represents the 8-methoxy substitution pattern that is critical for antiproliferative potency within the coumarin-3-sulfonamide class [3]. It should be used as a positive control or scaffold variant in medium-throughput screening cascades aiming to identify novel antimitotic or kinase-inhibitory chemotypes. Its procurement is justified over simpler commercial coumarins by its explicit coverage in therapeutic patents, indicating a vetted, SAR-informed design [3].

Off-Target Liability Assessment for Piperazine-Containing Drug Candidates

The compound's measured IC50 of 138,000 nM against the sigma-1/hOCT1 axis provides a crucial benchmark for profiling other piperazine-based leads [2]. By showing that appending a chromenone to the sulfonylpiperazine core can dramatically reduce sigma-1 binding (from low nanomolar to high micromolar), it serves as a structural reference for medicinal chemists seeking to deprioritize sigma-1 activity during lead optimization of CNS-penetrant candidates.

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